molecular formula C18H16FN3O4S B10966925 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-fluorobenzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-fluorobenzamide

Cat. No.: B10966925
M. Wt: 389.4 g/mol
InChI Key: NZHUASSDAPRJME-UHFFFAOYSA-N
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Description

N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2-FLUOROBENZAMIDE is a complex organic compound with a unique structure that includes an isoxazole ring, a sulfonamide group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor. The sulfonamide group is then introduced through a sulfonation reaction, followed by the coupling of the phenyl and fluorobenzamide moieties under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the isoxazole ring, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2-FLUOROBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C18H16FN3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C18H16FN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)14-9-7-13(8-10-14)20-17(23)15-5-3-4-6-16(15)19/h3-10,22H,1-2H3,(H,20,23)

InChI Key

NZHUASSDAPRJME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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